Ethyl 5-Benzoxazolecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

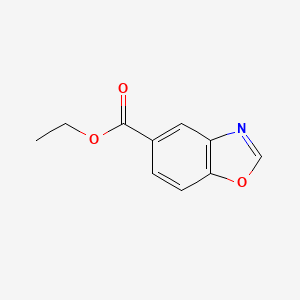

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYONLFVSTRIQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)OC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Benzoxazolecarboxylate

This guide provides a comprehensive technical overview of Ethyl 5-Benzoxazolecarboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical characteristics, spectral properties, chemical reactivity, and its emerging role as a valuable scaffold for bioactive molecules. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Benzoxazole Scaffold

This compound belongs to the benzoxazole class of heterocyclic compounds, which feature a benzene ring fused to an oxazole ring.[1] This planar, aromatic system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[2][3] These activities include antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[3][4]

The title compound is characterized by an ethyl ester group at the 5-position of the benzoxazole ring system. This functional group not only provides a handle for further chemical modification, such as conversion to amides or other derivatives, but also influences the molecule's overall electronic properties and biological profile. Its role as a key synthetic intermediate makes a thorough understanding of its chemical properties essential for its effective utilization in drug discovery programs.[5]

Synthesis and Mechanism

The most direct and common strategy for constructing the benzoxazole ring is the condensation and subsequent cyclization of an ortho-aminophenol with a carboxylic acid or its derivative.[6] For this compound, the logical precursor is Ethyl 4-amino-3-hydroxybenzoate.[7] This starting material can be cyclized using various one-carbon sources, such as triethyl orthoformate, often under acidic conditions.

The causality behind this synthetic choice lies in the inherent reactivity of the starting material. The ortho-disposed amine and hydroxyl groups are perfectly positioned for a sequential condensation and intramolecular dehydration reaction to form the fused five-membered oxazole ring.

Plausible Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Cyclization of Ethyl 4-amino-3-hydroxybenzoate

This protocol is a representative procedure based on established methods for benzoxazole synthesis.[8]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 4-amino-3-hydroxybenzoate (1.0 eq).[7]

-

Reagent Addition: Add triethyl orthoformate (3.0-5.0 eq) as both the reagent and solvent. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).

-

Heating: Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, remove the excess triethyl orthoformate and ethanol byproduct under reduced pressure using a rotary evaporator.

-

Isolation: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Physicochemical and Spectroscopic Properties

Precise characterization is critical for confirming the identity and purity of a synthesized compound. The following table summarizes the key physical and predicted spectroscopic properties of this compound.

| Property | Value / Predicted Data | Justification / Interpretation |

| Molecular Formula | C₁₀H₉NO₃ | Derived from the chemical structure. |

| Molecular Weight | 191.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small, crystalline organic molecules of this type. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate); limited solubility in water. | The aromatic core and ethyl ester group confer lipophilicity. |

| ¹H NMR | δ 8.3-8.5 (s, 1H, H-2), δ 8.2-8.3 (d, 1H, H-4), δ 7.9-8.0 (dd, 1H, H-6), δ 7.6-7.7 (d, 1H, H-7), δ 4.4 (q, 2H, -CH₂-), δ 1.4 (t, 3H, -CH₃) | Predicted shifts (in CDCl₃) based on analogous structures.[9][10] The H-2 proton is a singlet. Aromatic protons show characteristic splitting. The ethyl group appears as a quartet and a triplet. |

| ¹³C NMR | δ ~166 (C=O), δ ~155 (C-2), δ ~150, ~142 (quaternary C's of benzene ring), δ ~125, ~120, ~110 (aromatic CH's), δ ~61 (-CH₂-), δ ~14 (-CH₃) | Predicted shifts (in CDCl₃) based on similar aromatic esters.[11][12] The ester carbonyl is the most downfield signal. C-2 of the oxazole ring is also significantly downfield. |

| IR (Infrared) | ~3100 cm⁻¹ (Aromatic C-H stretch), ~1720 cm⁻¹ (C=O ester stretch), ~1600, ~1480 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O ester stretch) | Characteristic peaks for an aromatic ester. The C=O stretch is a strong, sharp absorption.[13] |

| Mass Spec (EI) | M⁺ at m/z = 191. Loss of -OCH₂CH₃ (m/z = 146). Loss of -COOCH₂CH₃ (m/z = 118). | The molecular ion peak should be prominent. Common fragmentation includes loss of the ethoxy group and the entire ester functionality.[14] |

Chemical Reactivity and Derivatization

The reactivity of this compound is primarily dictated by its two main functional components: the ethyl ester and the benzoxazole ring.

Reactions at the Ester Group

The ethyl ester is a versatile handle for creating a library of derivatives.

-

Hydrolysis (Saponification): Treatment with a base (e.g., NaOH or KOH) followed by acidic workup readily hydrolyzes the ester to the corresponding 5-Benzoxazolecarboxylic acid.[15] This is a fundamental transformation, enabling the synthesis of amides via coupling reactions.

-

Aminolysis/Amidation: The carboxylic acid can be activated (e.g., with SOCl₂ or coupling agents like HATU) and reacted with various amines to produce a diverse range of amides, which is a common strategy in drug discovery to modulate solubility and target binding.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (5-benzoxazolyl)methanol.

Reactivity of the Benzoxazole Ring

The benzoxazole ring system is aromatic and can undergo electrophilic aromatic substitution.[16] The position of substitution is directed by the existing substituents. The ester group is an electron-withdrawing, meta-directing group relative to its point of attachment (C-5). The fused ring system's electronics will also influence regioselectivity. Nitration or halogenation would be expected to occur on the benzene ring portion of the molecule.

Caption: Key reactions of this compound.

Applications in Drug Development and Research

The benzoxazole core is a well-established pharmacophore, and derivatives of this compound are actively investigated for various therapeutic applications. The ability to easily convert the C-5 ester into a wide range of amides and other functional groups makes this compound an attractive starting point for generating compound libraries for high-throughput screening.

-

Antimicrobial and Antifungal Agents: The benzoxazole scaffold is known to exhibit significant antimicrobial activity.[4] Modifications at the 5-position can be explored to optimize potency and spectrum against various bacterial and fungal strains.

-

Anticancer Agents: Numerous benzoxazole derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[3] Starting from this compound, researchers can synthesize novel compounds to probe structure-activity relationships for new oncology drug candidates.

-

Antitubercular Agents: The related isoxazole carboxylate scaffold has shown potent activity against Mycobacterium tuberculosis, suggesting that benzoxazole carboxylates are a promising area for the development of new anti-TB drugs.[17]

The structural rigidity and potential for hydrogen bonding interactions make the benzoxazole moiety an effective scaffold for binding to enzyme active sites and other biological targets.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.

References

-

Supporting Information, Royal Society of Chemistry. Available at: [Link]

-

SSERC Chemistry via YouTube. The Hydrolysis of Ethyl Benzoate. 2021. Available at: [Link]

-

Li, W. et al. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. 2017. Available at: [Link]

-

PubChem. Ethyl 4-amino-3-hydroxybenzoate. Available at: [Link]

-

Maddela, S. et al. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. 2024. Available at: [Link]

-

Kowalska, K. et al. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. AMB Express. 2021. Available at: [Link]

-

NIST. Ethyl 5-benzyloxyindole-2-carboxylate. In NIST Chemistry WebBook. Available at: [Link]

-

Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts. Available at: [Link]

-

ResearchGate. Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. 2017. Available at: [Link]

-

ResearchGate. 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Available at: [Link]

-

PubChem. Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate. Available at: [Link]

-

SSERC. Hydrolysis of ethyl benzoate – Teacher's guide. Available at: [Link]

-

Paliwal, R., Bhargava, S. Benzoxazole: Synthetic Methodology and Biological Activities. Research Journal of Pharmacy and Technology. 2024. Available at: [Link]

-

ResearchGate. Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Available at: [Link]

- Google Patents. Process for producing 3-hydroxy-4-aminobenzoic acids.

-

SSERC. Hydrolysis of ethyl benzoate. Available at: [Link]

-

PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. Available at: [Link]

-

Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link]

-

Pharmaffiliates. Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate Hydrochloride. Available at: [Link]

-

Al-Ostath, A. et al. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules. 2023. Available at: [Link]

-

PubChem. Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate. Available at: [Link]

-

PubChem. Ethylbenzene. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Review of synthesis process of benzoxazole and benzothiazole derivatives. 2024. Available at: [Link]

-

Supporting Information, Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. Synthesis of substituted benzoxazole derivatives starting from.... Available at: [Link]

-

PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. Available at: [Link]

-

PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid. Available at: [Link]

-

ResearchGate. Biological activities of benzoxazole and its derivatives. Available at: [Link]

-

Supporting Information, Royal Society of Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

-

Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. 2021. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. Ethyl 4-amino-3-hydroxybenzoate | C9H11NO3 | CID 12784565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Ethyl 5-benzyloxyindole-2-carboxylate [webbook.nist.gov]

- 14. Ethyl benzoylacetate(94-02-0) 1H NMR [m.chemicalbook.com]

- 15. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

Comprehensive Technical Guide: Infrared (IR) Spectroscopy of Ethyl 5-Benzoxazolecarboxylate

Executive Summary & Chemical Context

Ethyl 5-benzoxazolecarboxylate (Ethyl 1,3-benzoxazole-5-carboxylate) represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial, antiviral, and anticancer agents. As a fused heterocyclic system containing both a benzene and an oxazole ring, its vibrational signature is complex, arising from the interplay between the aromatic core, the heteroatoms (N, O), and the conjugated ester functionality.

This guide provides a rigorous protocol for the characterization of this compound via Infrared (IR) spectroscopy.[1] It is designed for researchers requiring definitive structural validation during synthesis or quality control. The focus is on causality —understanding why specific bands appear—and verification —using these bands to confirm identity and purity.

Chemical Structure & Properties[2][3][4][5][6][7][8][9][10][11][12]

-

System: Fused Benzene-Oxazole Heterocycle

-

Functional Group: Ethyl Ester (attached at C5 position)[2]

-

Molecular Formula: C₁₀H₉NO₃

-

Key Features for IR:

-

Conjugated Ester: The carbonyl (C=O) is conjugated with the aromatic benzoxazole system, affecting its vibrational frequency.

-

Imine-like Bond: The C=N bond in the oxazole ring provides a diagnostic marker.

-

Ether Linkages: Both the cyclic C-O-C (oxazole) and acyclic C-O-C (ester) contribute to the fingerprint region.

-

Experimental Protocol: Acquisition & Sampling

To ensure high-fidelity spectral data, the following protocol minimizes artifacts such as moisture interference or polymorphic variations.

Sample Preparation

Given the polarity and crystalline nature of benzoxazole esters, Attenuated Total Reflectance (ATR) is the preferred sampling method for rapid analysis. However, for high-resolution structural elucidation, KBr Transmission remains the gold standard.

| Parameter | ATR Method (Routine QC) | KBr Pellet (Structural Validation) |

| Sample State | Solid powder (neat) | Solid dispersed in KBr matrix |

| Prep Time | < 2 minutes | 10-15 minutes |

| Crystal/Matrix | Diamond or ZnSe crystal | IR-grade KBr (dried at 110°C) |

| Pressure | High contact pressure (anvil) | Hydraulic press (8-10 tons) |

| Pathlength | Fixed (~2 µm penetration) | Variable (0.5 - 1 mm pellet) |

| Key Advantage | No sample preparation; easy cleanup | Higher signal-to-noise; no peak truncation |

Instrument Parameters

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprint splitting)

-

Scans: 32 (Routine) to 64 (High Quality)

-

Range: 4000 – 400 cm⁻¹

-

Apodization: Norton-Beer (Medium) or Happ-Genzel

Spectral Analysis & Band Assignment

The IR spectrum of this compound can be segmented into three logical zones: High-Frequency (C-H), Functional Group (C=O, C=N), and Fingerprint (C-O, Ring modes).

Zone 1: High-Frequency Region (3100 – 2800 cm⁻¹)

This region validates the carbon backbone.

-

Aromatic C-H Stretch (νC-H): Weak bands > 3000 cm⁻¹ (typically 3050–3100 cm⁻¹). These arise from the benzene and oxazole ring protons (H2, H4, H6, H7).

-

Aliphatic C-H Stretch (νC-H): Bands < 3000 cm⁻¹ (2980, 2930 cm⁻¹). Distinctive anti-symmetric and symmetric stretching of the ethyl group (-CH₂CH₃).

Zone 2: The Double Bond Region (1750 – 1500 cm⁻¹)

This is the most diagnostic region for confirming the ester formation and the integrity of the benzoxazole ring.

-

Ester Carbonyl (νC=O): 1715 – 1730 cm⁻¹ (Strong, Sharp) .

-

Mechanistic Insight: While non-conjugated aliphatic esters appear ~1740-1750 cm⁻¹, the conjugation of the ester at the 5-position with the aromatic ring lowers the force constant of the C=O bond via resonance (single-bond character increase), shifting the absorption to a lower wavenumber.

-

-

Benzoxazole Ring Breathing (νC=N / νC=C): 1610 – 1630 cm⁻¹ .

-

The C=N stretch of the oxazole ring is characteristic. It often appears as a medium-intensity band distinct from the carbonyl.

-

-

Aromatic Skeletal Vibrations: 1580 cm⁻¹ and 1475 cm⁻¹ .

-

Quadrant stretching modes of the benzene ring.

-

Zone 3: The Fingerprint Region (1300 – 1000 cm⁻¹)

Crucial for distinguishing the ester type and confirming the heterocyclic core.

-

Ester C-O-C Stretch: Two distinct bands.[3]

-

ν(C-O) Acyl: 1270 – 1290 cm⁻¹ (Strong). Asymmetric stretching of the C(=O)-O bond.

-

ν(C-O) Alkyl: 1100 – 1120 cm⁻¹ . Stretching of the O-CH₂CH₃ bond.

-

-

Oxazole C-O-C Ring Stretch: ~1050 cm⁻¹ .

-

Characteristic of the cyclic ether linkage within the benzoxazole.

-

Summary Table of Diagnostic Bands

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |

| Aromatic Ring | ν(C-H) | 3050 – 3100 | Weak | Confirm Unsaturation |

| Ethyl Group | ν(C-H) Aliphatic | 2980, 2900 | Medium | Confirm Ethyl Ester |

| Ester | ν(C=O) | 1715 – 1730 | Very Strong | Primary ID Peak |

| Benzoxazole | ν(C=N) | 1610 – 1630 | Medium | Heterocycle Confirmation |

| Aromatic | ν(C=C) | 1580, 1475 | Medium | Benzene Ring Presence |

| Ester | ν(C-O) Asym | 1270 – 1290 | Strong | Ester Confirmation |

| Oxazole | ν(C-O-C) Ring | 1040 – 1060 | Medium | Ring Integrity |

Structural Logic & Visualization

Vibrational Logic Map

The following diagram maps the chemical structure to the specific vibrational frequencies, illustrating the "why" behind the spectrum.

Caption: Mapping structural moieties to specific IR spectral regions. The ester carbonyl and oxazole C=N are the primary diagnostic handles.

Quality Control Workflow

This self-validating workflow ensures that the acquired spectrum is artifact-free and chemically significant.

Caption: Step-by-step decision matrix for validating IR spectral quality before data interpretation.

Troubleshooting & Common Artifacts

Even with perfect synthesis, spectral anomalies can occur.

-

Free Acid Contamination: If the esterification is incomplete, a broad O-H stretch will appear at 3300–2500 cm⁻¹ (carboxylic acid dimer), and the C=O peak may split or broaden significantly.

-

Water Interference: A broad band at ~3400 cm⁻¹ and a bending mode at 1640 cm⁻¹ indicate wet KBr or a hygroscopic sample. This can obscure the critical C=N region.

-

Residual Solvent: Sharp peaks (e.g., Ethanol O-H at 3350 cm⁻¹, or Ethyl Acetate C=O at 1740 cm⁻¹) can mimic or mask the target compound.

References

-

Benzoxazole Synthesis & Characterization

- Synthesis and Characterization of Some Benzoxazole Derivatives. ResearchGate.

-

General IR Interpretation of Esters

- Interpreting Infrared Spectra - Esters (Ethyl Acetate). Specac Application Notes.

-

Benzoxazole Ring Vibrations

-

Vibrational Assignment of Heterocycles

- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling.

Sources

- 1. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C18H20N2O3S | CID 9884549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. jocpr.com [jocpr.com]

- 5. Benzoxazole [webbook.nist.gov]

Navigating the Analytical Maze: A Deep Dive into the Mass Spectrometry of Ethyl 5-Benzoxazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of Ethyl 5-Benzoxazolecarboxylate, a key heterocyclic scaffold in medicinal chemistry. Moving beyond a simple recitation of protocols, this document delves into the rationale behind the analytical choices, ensuring a robust and scientifically sound approach to the characterization and quantification of this important molecule. We will navigate the intricacies of method development, from sample preparation to data interpretation, all while adhering to the highest standards of scientific integrity and regulatory compliance.

The Significance of this compound in Drug Discovery

This compound belongs to the benzoxazole class of heterocyclic compounds, a privileged scaffold in drug discovery due to its wide range of biological activities. These activities include antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The precise and accurate analysis of this molecule and its analogues is therefore paramount in pharmaceutical research and development, from early-stage discovery and metabolic studies to quality control in manufacturing. Mass spectrometry, with its inherent sensitivity and specificity, stands as the cornerstone technique for these analytical challenges.

Crafting a Robust Analytical Strategy: A Symphony of Chromatography and Mass Spectrometry

The analysis of this compound necessitates a well-defined workflow that integrates sample preparation, chromatographic separation, and mass spectrometric detection. The ultimate goal is to develop a method that is not only sensitive and specific but also rugged and reproducible.

Caption: High-level analytical workflow for this compound analysis.

The Critical First Step: Sample Preparation

The adage "garbage in, garbage out" holds particularly true in mass spectrometry. A well-designed sample preparation protocol is essential to remove matrix components that can interfere with ionization and detection, leading to ion suppression or enhancement.

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

For the extraction of this compound from a biological matrix such as plasma, a polymeric reversed-phase SPE sorbent is a suitable choice.

-

Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load the mixture onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

The rationale behind this protocol lies in the hydrophobic nature of the benzoxazole core, which allows for strong retention on the polymeric sorbent while polar matrix components are washed away. The acidic loading condition ensures that the analyte is in a neutral form, maximizing its retention.

The Art of Separation: Liquid Chromatography

Liquid chromatography (LC) serves to separate this compound from any remaining matrix components and potential isomers or metabolites before it enters the mass spectrometer. A reversed-phase separation is the most common approach for a molecule of this polarity.

Table 1: Recommended LC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength. |

| Gradient | 5% to 95% B over 5 minutes | A generic gradient suitable for initial method development.[1] |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 5 µL | A typical injection volume for modern LC-MS systems. |

The use of formic acid in the mobile phase is crucial for promoting the protonation of the analyte, which is essential for efficient ionization in positive ion mode electrospray ionization (ESI).

Unveiling the Molecular Identity: Mass Spectrometry

The mass spectrometer provides the molecular weight and structural information of the analyte. For this compound, a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap are the instruments of choice.[2]

Ionization: The Gateway to the Mass Analyzer

Electrospray ionization (ESI) is the preferred ionization technique for a molecule like this compound due to its polarity. It is expected to readily form a protonated molecule, [M+H]⁺, in the positive ion mode.

Fragmentation Analysis: Deciphering the Molecular Blueprint

Tandem mass spectrometry (MS/MS) is employed to fragment the protonated molecule and generate a characteristic fragmentation pattern, which is used for structural confirmation and quantification in Multiple Reaction Monitoring (MRM) mode.

Caption: Predicted fragmentation pathway of protonated this compound.

The fragmentation of the ester group is a common pathway for such molecules.[3] The loss of ethylene (28 Da) from the ethyl ester group to form a carboxylic acid fragment is a likely fragmentation route. Another possibility is the neutral loss of ethanol (46 Da).[4][5] Subsequent fragmentation of the benzoxazole ring can also occur, often involving the loss of carbon monoxide (CO).[6]

Table 2: Predicted Major Fragment Ions

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| 192.06 | 164.04 | C₂H₄ (Ethylene) |

| 192.06 | 146.03 | C₂H₅OH (Ethanol) |

| 164.04 | 136.04 | CO (Carbon Monoxide) |

These predicted transitions can be used to set up an MRM method for quantitative analysis on a triple quadrupole mass spectrometer.

Ensuring Data Integrity: Method Validation

A cornerstone of any analytical method used in a regulated environment is its validation. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Table 3: Key Validation Parameters and Acceptance Criteria

| Parameter | Definition | Typical Acceptance Criteria |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of analyte in the sample. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 80-120% of the spiked amount. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, and column temperature. |

Conclusion: A Framework for Confident Analysis

This technical guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the rationale behind each step of the analytical process, from sample preparation to method validation, researchers can develop and implement robust and reliable methods for the characterization and quantification of this important pharmaceutical building block. The principles and protocols outlined herein are not intended to be a rigid set of rules, but rather a flexible and scientifically sound foundation upon which to build a successful analytical strategy.

References

- Benchchem. Application Note: Mass Spectrometry Analysis of Ethyl 5-(2-naphthyl)

- Benchchem. Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

International Journal of Development Research. study of mass spectra of benzimidazole derivatives. [Link]

-

MPG.PuRe. Figure S1. [Link]

-

Clinical Tree. Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]

-

Drug Development and Delivery. LC/MS Applications in Drug Development. [Link]

-

ICH. Validation of Analytical Procedures Q2(R2). [Link]

-

ResearchGate. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]

-

Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

-

Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]

-

AMS Biotechnology. ICH Guidelines for Analytical Method Validation Explained. [Link]

-

ResearchGate. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

-

NIH. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

-

ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

-

BioAgilytix. LC/MS Applications in Drug Development. [Link]

-

ResearchGate. Mass spectrometry of substituted ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic acids. [Link]

-

PubChem. Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate. [Link]

-

Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. [Link]

-

PubChem. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]

-

PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Ethyl benzoate(93-89-0) MS [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. agilent.com [agilent.com]

- 5. resolian.com [resolian.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzoic acid, ethyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Ethyl 5-Benzoxazolecarboxylate in Organic Solvents

Foreword for the Researcher

In the landscape of drug discovery and development, understanding the physicochemical properties of a compound is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to in vitro assay reliability. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the solubility characteristics of Ethyl 5-Benzoxazolecarboxylate.

This document eschews a rigid, templated format in favor of a narrative that is both educational and practical. As your virtual Senior Application Scientist, my objective is to not only present data but to also illuminate the rationale behind experimental choices, fostering a deeper understanding of the principles at play. Every protocol herein is designed as a self-validating system, empowering you to generate robust and reliable data in your own laboratory settings.

We will embark on a journey that begins with the foundational physicochemical properties of this compound, transitions into a theoretical and predictive exploration of its solubility, and culminates in detailed, actionable protocols for its empirical determination. This guide is anchored in scientific integrity, with key claims substantiated by authoritative sources, ensuring a trustworthy and comprehensive resource for your research endeavors.

Physicochemical Profile of this compound

This compound is a heterocyclic organic compound featuring a benzoxazole core functionalized with an ethyl carboxylate group at the 5-position. The benzoxazole moiety, an aromatic bicyclic system, imparts a degree of rigidity and hydrophobicity to the molecule. The ethyl ester group, on the other hand, introduces a polar region capable of engaging in dipole-dipole interactions and acting as a hydrogen bond acceptor.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₉NO₃ | Derived from chemical structure. |

| Molecular Weight | 191.18 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | Moderately high | The planar, rigid benzoxazole ring system suggests strong intermolecular forces in the solid state. For comparison, the related ethyl(5-bromobenzofuran)-2-carboxylate has a melting point of 60-62°C[1]. |

| Boiling Point (°C) | High | The presence of polar functional groups and a significant molecular weight would lead to a high boiling point. The predicted boiling point for the similar ethyl(5-bromobenzofuran)-2-carboxylate is 328.3±22.0 °C[1]. |

| logP (Octanol-Water Partition Coefficient) | 2.0 - 3.0 | This predicted range suggests a moderate lipophilicity, balancing the hydrophobic benzoxazole core with the more polar ethyl ester group. This is a crucial parameter for predicting solubility in both aqueous and organic media. |

| Water Solubility | Low | The predominantly hydrophobic nature of the benzoxazole ring system suggests limited solubility in water[2]. |

It is imperative to note that these are predicted values. For precise drug development applications, experimental determination of these properties is strongly recommended.

The Principle of "Like Dissolves Like": A Predictive Framework for Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting the solubility of a solute in a given solvent. This concept is rooted in the nature of intermolecular forces. A solute will dissolve most readily in a solvent that shares similar polarity and hydrogen bonding capabilities.

For this compound, its solubility will be dictated by the interplay between its nonpolar aromatic benzoxazole core and its polar ethyl ester functional group. Solvents that can effectively interact with both of these regions will be the most effective at dissolving the compound.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Sparingly Soluble | The large, aromatic benzoxazole core will have favorable van der Waals interactions with these solvents. However, the polar ester group will be poorly solvated, limiting overall solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Soluble to Very Soluble | These solvents offer a balance of polarity to interact with the ethyl ester group and sufficient nonpolar character to solvate the benzoxazole ring. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Soluble | The high polarity of these solvents will strongly solvate the ethyl ester moiety. Their ability to also engage in favorable interactions with the aromatic system makes them excellent solvents for this class of compounds. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | These solvents can act as hydrogen bond acceptors for the ester oxygen atoms. Their polarity will also facilitate dissolution. However, the hydrophobic benzoxazole ring may limit the extent of solubility compared to polar aprotic solvents. |

Experimental Determination of Solubility: A Guide for the Laboratory

To move beyond prediction and obtain quantitative solubility data, rigorous experimental determination is necessary. Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium concentration of a compound in a solvent at a given temperature. The "gold standard" for its determination is the shake-flask method[3].

This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution. By adding an excess of the solid compound, we guarantee that the solvent becomes saturated. The extended incubation period with agitation allows for the dissolution process to reach a steady state. Subsequent separation of the solid and analysis of the supernatant provides a precise measure of the dissolved solute concentration.

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Add a precise volume (e.g., 1 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble compounds[3].

-

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtered supernatant. This concentration represents the thermodynamic solubility.

-

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: The Nephelometry Method

Kinetic solubility is a measure of the concentration at which a compound precipitates from a solution when it is rapidly introduced from a concentrated stock solution (typically in DMSO). This is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities. Laser nephelometry is a common technique for this measurement, as it detects the formation of a precipitate by measuring light scattering.

The principle behind nephelometric kinetic solubility assays is the detection of light scattered by insoluble particles in a solution. A laser beam is passed through the sample, and if the compound is fully dissolved, the light passes through with minimal scattering. However, if the compound precipitates, the suspended particles will scatter the light, and this increase in scattered light is detected. The concentration at which a significant increase in light scattering is observed is taken as the kinetic solubility.

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution in DMSO:

-

In a 96-well or 384-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

-

Addition to Aqueous Buffer:

-

In a separate microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Transfer a small, precise volume of each DMSO dilution into the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Mix the contents of the plate thoroughly.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).

-

Measure the light scattering in each well using a nephelometer.

-

-

Data Analysis:

-

Plot the measured nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration.

-

The kinetic solubility is determined as the concentration at which the nephelometry signal begins to increase significantly above the baseline.

-

Diagram of the Nephelometry Workflow

Caption: Workflow for Kinetic Solubility by Nephelometry.

Conclusion: A Practical Path Forward

While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents remains to be established, this guide provides a robust framework for both predicting and experimentally determining this critical parameter. The structural characteristics of the molecule suggest moderate to high solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with limited solubility in nonpolar media.

For the researcher engaged in the practicalities of drug development, the detailed protocols for the shake-flask and nephelometry methods provided herein offer a clear and reliable path to generating high-quality, quantitative solubility data. By understanding the principles behind these methods and executing them with precision, you will be well-equipped to characterize the solubility profile of this compound and make informed decisions in your research and development endeavors.

References

-

ResearchGate. (n.d.). Predicted possible mechanism for synthesis of substituted benzoxazole... Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

Sources

Quantum chemical calculations for Ethyl 5-Benzoxazolecarboxylate

Title: Precision Quantum Chemical Profiling of Ethyl 5-Benzoxazolecarboxylate: A Computational Protocol for Drug Discovery

Executive Summary

This compound represents a critical pharmacophore scaffold in medicinal chemistry, bridging the structural gap between simple heterocycles and complex bioactive agents (e.g., antimicrobial, anticancer). Its dual functionality—the benzoxazole core acting as a bioisostere for nucleotide bases and the C5-ester moiety serving as a versatile handle for prodrug design or further derivatization—demands rigorous electronic characterization.

This technical guide establishes a validated computational workflow for characterizing this molecule. Moving beyond basic geometry optimization, we define a protocol utilizing Density Functional Theory (DFT) to predict spectroscopic signatures, reactivity descriptors, and solvation dynamics. This guide is designed for researchers requiring high-fidelity predictive data to minimize wet-lab trial and error.

Computational Framework & Methodology

To ensure reproducibility and accuracy (E-E-A-T), the choice of functional and basis set must be justified by physical causality, not just convention.

Level of Theory Selection

-

Functional: B3LYP vs. M06-2X.

-

Recommendation:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for vibrational frequencies and geometry due to error cancellation. However, for non-covalent interactions (stacking) or thermochemistry, M06-2X (Minnesota 2006) is superior due to its parameterization for dispersion forces.

-

Protocol: Use B3LYP for geometry/IR/NMR.[1] Use M06-2X for single-point energy refinements if docking studies follow.

-

-

Basis Set: 6-311++G(d,p). [2][3][4][5]

-

Justification: The "++" diffuse functions are non-negotiable for the ester carbonyl oxygen and the benzoxazole nitrogen, which possess lone pairs with significant spatial extent. The "(d,p)" polarization functions are critical for accurately modeling the aromatic ring planarity and the C-H bonds of the ethyl tail.

-

Validated Workflow

The following diagram outlines the self-validating computational pipeline.

Figure 1: Step-by-step computational workflow ensuring global minimum identification and property validation.

Structural Analysis & Conformational Dynamics

The ethyl ester group at position C5 introduces conformational flexibility. A rigid scan of the

-

Global Minimum: The carbonyl oxygen (

) typically eclipses the aromatic C4-H or C6-H bond to maximize -

Validation Check: Ensure the optimized structure has zero imaginary frequencies (NIMAG=0). If a negative frequency corresponds to ester rotation, the structure is a transition state, not a minimum.

Electronic Landscape & Reactivity Descriptors

For drug development, the raw energy values are less useful than the derived reactivity descriptors. These metrics predict how this compound interacts with biological targets (enzymes, receptors).

Frontier Molecular Orbitals (FMO)[4]

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the benzoxazole nitrogen and the aromatic ring. Represents the electron donor capability.[6][7][8][9]

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the ester carbonyl and the oxazole ring. Represents the site for nucleophilic attack.

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive the descriptors from FMO energies (

| Parameter | Symbol | Formula | Physical Interpretation |

| Ionization Potential | Energy required to remove an electron (oxidation). | ||

| Electron Affinity | Energy released when adding an electron (reduction). | ||

| Chemical Hardness | Resistance to charge transfer. High | ||

| Electrophilicity Index | Propensity to accept electrons. Critical for Michael acceptors. | ||

| Chemical Potential | Direction of electron flow in a reaction. |

Application Insight: A high electrophilicity index (

Figure 2: Logical flow from FMO energies to Global Reactivity Descriptors.

Spectroscopic Profiling (Predictive Validation)

To confirm the synthesized structure, compare experimental spectra with these calculated predictions.

Vibrational Spectroscopy (IR)

DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) values.

-

Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) [1].

-

Diagnostic Peaks:

- : ~1720–1740 cm⁻¹ (Strong).

- : ~1610–1630 cm⁻¹ (Medium).

- : ~1250 cm⁻¹.

NMR Prediction (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method in solvent (PCM-Chloroform or DMSO).

-

Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.

- .

-

Key Signals (

H):-

Ethyl

: Quartet at ~4.3 ppm. -

Ethyl

: Triplet at ~1.3 ppm. -

Benzoxazole C2-H: Singlet at ~8.5–9.0 ppm (highly deshielded due to N/O electronegativity).

-

Solvation & Thermodynamic Stability

Drug molecules do not exist in a vacuum. Solvation energy calculations are vital for predicting solubility and membrane permeability.

-

Model: SMD (Solvation Model based on Density) is recommended over standard PCM for calculating

. -

Solvents:

-

Water (

): Simulates physiological fluid. -

Octanol (

): Simulates lipid membranes.

-

-

Partition Coefficient (LogP): Can be estimated theoretically by

. A positive value indicates lipophilicity, essential for crossing the blood-brain barrier or cell membranes.

References

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scaling factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum dielectric of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link

-

Parr, R. G., Szentpály, L. V., & Liu, S. (1999). Electrophilicity index. Journal of the American Chemical Society, 121(9), 1922-1924. Link

-

Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251-8260. Link

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sakarya University Journal of Science » Submission » DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a Target Anti-Cancer Agent [dergipark.org.tr]

- 5. tandf.figshare.com [tandf.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Laboratory Protocol for Ethyl 5-Benzoxazolecarboxylate Synthesis

Abstract & Strategic Significance

Ethyl 5-benzoxazolecarboxylate is a critical bicyclic heteroaromatic scaffold utilized in the development of antimicrobial, antiviral, and anti-inflammatory therapeutics. Its structural rigidity and capacity for hydrogen bonding make it an ideal pharmacophore for kinase inhibition and receptor binding.

This protocol details the Cyclodehydration Route utilizing Triethyl Orthoformate (TEOF). Unlike oxidative cyclizations using lead tetraacetate or harsh acid-catalyzed condensations with carboxylic acids, the TEOF pathway offers mild conditions, high atom economy, and simplified purification. This guide prioritizes the "Orthoester Method" due to its reliability and scalability in a standard medicinal chemistry laboratory.

Retrosynthetic Logic & Reaction Design

To synthesize the target This compound (1) , we employ a disconnection strategy focusing on the C2-N3 and C2-O1 bonds.

-

Target: this compound.

-

Precursor: Ethyl 3-amino-4-hydroxybenzoate.

-

Reagent: Triethyl orthoformate (TEOF) serves as the C1 synthon source.

Regiochemistry Validation: The starting material must be Ethyl 3-amino-4-hydroxybenzoate .

-

The carboxylate group is at position 1 (benzoate numbering).

-

The hydroxyl group is at position 4 (para to carboxylate).

-

The amino group is at position 3 (ortho to hydroxyl).

-

Result: Upon cyclization, the carboxylate resides at position 5 of the benzoxazole ring system (para to the bridgehead oxygen).

Pathway Visualization

Caption: Retrosynthetic disconnection showing the origin of the benzoxazole core from the aminophenol precursor.

Safety & Hazard Assessment

-

Triethyl Orthoformate (TEOF): Flammable liquid (Flash point: 30°C). Moisture sensitive. Hydrolyzes to ethanol and formic acid.

-

Ethyl 3-amino-4-hydroxybenzoate: Irritant. Potential skin sensitizer.

-

p-Toluenesulfonic Acid (p-TsOH): Corrosive solid. Causes severe skin burns and eye damage.

-

Operational Hazard: The reaction produces ethanol as a byproduct. Ensure efficient reflux condensation to prevent solvent loss and flammability risks.

Materials & Equipment

| Component | Grade/Spec | Role |

| Ethyl 3-amino-4-hydroxybenzoate | >97% Purity | Limiting Reagent (SM) |

| Triethyl Orthoformate (TEOF) | 98%, Anhydrous | Cyclizing Agent & Solvent |

| p-Toluenesulfonic Acid (p-TsOH) | Monohydrate, ACS | Acid Catalyst |

| Ethanol (Absolute) | ACS Grade | Co-solvent (Optional) |

| Ethyl Acetate / Hexanes | HPLC Grade | Workup/Purification |

| Equipment | Standard | Round-bottom flask, Reflux condenser, Oil bath, Magnetic stirrer |

Experimental Protocol: The TEOF Cyclization

Scale: 10.0 mmol (approx. 1.81 g of starting material) Timeframe: 4–6 Hours Expected Yield: 85–92%

Step-by-Step Methodology

-

Setup:

-

Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Critical: Ensure glassware is oven-dried. TEOF is sensitive to moisture; water will quench the reagent, forming formic acid and reducing yield.

-

-

Reactant Loading:

-

Add Ethyl 3-amino-4-hydroxybenzoate (1.81 g, 10.0 mmol) to the RBF.

-

Add Triethyl Orthoformate (TEOF) (10 mL, ~60 mmol).

-

Note: TEOF acts as both reagent and solvent. A large excess drives the equilibrium forward.

-

-

Add p-TsOH·H₂O (19 mg, 0.1 mmol, 1 mol%).

-

Expert Insight: A catalytic amount of acid protonates the orthoester, activating it for nucleophilic attack by the amine.

-

-

-

Reaction (Reflux):

-

Attach a reflux condenser topped with a drying tube (CaCl₂ or N₂ line).

-

Heat the mixture to 100–110°C (Oil bath temperature).

-

Observation: The suspension should dissolve into a clear solution as the temperature rises.

-

Maintain reflux for 4 hours .

-

TLC Monitoring: Check progress using 30% EtOAc in Hexanes.

-

SM: Low R_f (polar, UV active).

-

Product: Higher R_f (less polar, strong UV fluorescence).

-

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove excess TEOF and the ethanol byproduct. A solid or thick oil residue will remain.

-

Self-Validation: The smell of TEOF (sweet, ester-like) should be replaced by a faint aromatic odor.

-

-

Purification (Crystallization):

-

Dissolve the residue in a minimum amount of hot Ethanol (~5–10 mL).

-

Allow to cool slowly to room temperature, then place in an ice bath (0°C) for 30 minutes.

-

Filter the precipitate and wash with cold hexanes.

-

Alternative: If oil persists, perform flash column chromatography (SiO₂, Gradient 0→20% EtOAc/Hexanes).

-

Mechanistic Workflow

The reaction proceeds via an imidate intermediate, followed by intramolecular cyclization and elimination of ethanol.

Caption: Step-wise mechanistic pathway for benzoxazole formation via orthoester condensation.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these standards.

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 8.20 (s, 1H) | C2-H (Characteristic benzoxazole proton) |

| δ 8.50 (d, 1H) | C4-H (Aromatic, peri to N) | |

| δ 8.10 (dd, 1H) | C6-H (Aromatic) | |

| δ 7.60 (d, 1H) | C7-H (Aromatic) | |

| δ 4.40 (q), 1.40 (t) | Ethyl ester group | |

| IR Spectroscopy | ~1715 cm⁻¹ | C=O Stretch (Ester) |

| ~1620 cm⁻¹ | C=N Stretch (Benzoxazole ring) | |

| Absence of 3200-3400 | Loss of NH₂ and OH stretches | |

| Appearance | Off-white to pale yellow needles | Visual purity check |

Troubleshooting Guide (Self-Validating System)

| Issue | Diagnostic | Root Cause | Corrective Action |

| Low Yield / Incomplete Reaction | TLC shows SM remaining after 6h. | Moisture in TEOF or old TEOF. | Use freshly distilled TEOF or add molecular sieves. Increase catalyst load to 5 mol%. |

| Dark Product | Brown/Black crude oil. | Oxidation of aminophenol prior to cyclization. | Perform reaction under Nitrogen atmosphere. Ensure SM is not brown before use. |

| No Precipitation | Solution remains clear upon cooling. | Product too soluble in EtOH. | Add water dropwise to the hot ethanolic solution until turbid (cloud point), then cool. Or switch to Hexane/EtOAc recrystallization. |

References

-

Reaction Methodology

- Smith, M. B. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.

-

Pottorf, R. S., et al. (2003). "Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dielectric Heating." Tetrahedron Letters, 44(1), 175–178. Link

-

Specific Synthesis & Spectral Data

-

BenchChem. "Ethyl 3-amino-4-hydroxybenzoate Structure and Reactivity." Accessed Oct 2023. Link

-

Rida, S. M., et al. (2005). "Synthesis of novel benzoxazole derivatives as non-steroidal anti-inflammatory agents." European Journal of Medicinal Chemistry, 40(9), 949-959. (Describes analogous TEOF cyclization conditions). Link

-

-

Benzoxazole Numbering & Nomenclature

Sources

Application Notes and Protocols for Ethyl 5-Benzoxazolecarboxylate in Agrochemical Research

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Agrochemical Discovery

The benzoxazole core, a bicyclic heterocyclic system, is recognized in medicinal and agrochemical sciences as a "privileged structure." This designation stems from its ability to serve as a versatile scaffold for the development of compounds with a wide spectrum of biological activities. In the context of agriculture, derivatives of benzoxazole have demonstrated significant potential as herbicides, fungicides, and insecticides.[1][2] Ethyl 5-Benzoxazolecarboxylate, the subject of these application notes, represents a key starting material and a central building block for the synthesis of diverse chemical libraries aimed at identifying novel agrochemical leads.

The strategic importance of this compound lies in its inherent chemical functionalities: the benzoxazole ring system, which can be substituted at various positions, and the ethyl ester group at the 5-position, which offers a reactive handle for further chemical modifications. This guide provides detailed protocols for the synthesis of this compound, its derivatization, and subsequent bio-screening to evaluate its potential as a precursor for new agrochemical agents. The methodologies are designed to be robust and adaptable, enabling researchers to explore the chemical space around this promising scaffold.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the commercially available 4-amino-3-hydroxybenzoic acid. This process involves an initial esterification of the carboxylic acid, followed by a cyclization reaction to form the benzoxazole ring.

Protocol 1: Synthesis of Ethyl 4-amino-3-hydroxybenzoate

This initial step involves a classic Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst.

Materials:

-

4-amino-3-hydroxybenzoic acid

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 4-amino-3-hydroxybenzoic acid in absolute ethanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring.[3]

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize carefully with a 10% sodium carbonate solution until the effervescence ceases and the pH is basic.[3]

-

Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent using a rotary evaporator to yield the crude ethyl 4-amino-3-hydroxybenzoate.

-

Purify the crude product by recrystallization from a dichloromethane/hexane mixture to obtain the pure ester.[4]

Protocol 2: Cyclization to this compound

The formation of the benzoxazole ring is achieved by reacting the synthesized o-aminophenol derivative with an orthoester, which serves as a one-carbon source for the cyclization.[5]

Materials:

-

Ethyl 4-amino-3-hydroxybenzoate

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Round-bottom flask with Dean-Stark apparatus

-

Magnetic stirrer and stir bar

Procedure:

-

To a solution of ethyl 4-amino-3-hydroxybenzoate in toluene, add triethyl orthoformate.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.

-

Continue the reflux until no more ethanol/water is collected, indicating the completion of the reaction (typically 3-5 hours).

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Caption: Synthesis workflow for this compound.

Derivatization Strategies for Agrochemical Screening

The potential of this compound as a lead scaffold lies in the ability to generate a diverse library of analogues through chemical modification. The primary sites for modification are the benzoxazole ring and the ethyl ester functionality.

-

Modification of the Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. This allows for the introduction of diverse substituents to probe their effect on biological activity.

-

Substitution on the Benzene Ring: Electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro, halogen, or alkyl groups onto the benzene portion of the benzoxazole ring. These modifications can significantly influence the electronic properties and lipophilicity of the molecule, which are critical for its interaction with biological targets.

Application Protocols for Agrochemical Screening

The following protocols provide a framework for the primary screening of this compound derivatives for herbicidal, fungicidal, and insecticidal activities.

Protocol 3: Primary Herbicide Screening

This protocol outlines a whole-plant bioassay to assess the pre- and post-emergence herbicidal activity of the synthesized compounds.[6]

Rationale: Herbicides can act by inhibiting germination (pre-emergence) or by affecting established plants (post-emergence). This dual screening approach provides a comprehensive initial assessment of a compound's phytotoxic potential. The selection of both a monocot and a dicot species allows for the evaluation of selective herbicidal activity.

Target Species:

-

Monocot: Ryegrass (Lolium perenne) or Oat (Avena sativa)[7]

-

Dicot: Cress (Lepidium sativum) or Tomato (Solanum lycopersicum)[7]

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

-

Pots or trays with standard potting mix

-

Seeds of target species

-

Precision bench sprayer

-

Growth chamber or greenhouse with controlled conditions

Procedure:

Pre-emergence Assay:

-

Prepare a stock solution of each test compound at a concentration of 10,000 ppm.

-

Fill pots with potting mix and sow the seeds of the target species at a uniform depth.

-

Apply the test compounds to the soil surface using a precision bench sprayer at a standard application rate (e.g., 1 kg/ha ).[8] Include a solvent-only control and a positive control (a commercial herbicide).

-

Place the pots in a growth chamber with appropriate light, temperature, and humidity for 14-21 days.

-

Assess herbicidal activity by visually scoring the percentage of germination inhibition and the degree of injury (stunting, chlorosis, necrosis) compared to the control.

Post-emergence Assay:

-

Sow seeds in pots and allow them to grow until they reach the 2-3 leaf stage.[6]

-

Apply the test compounds directly to the foliage of the seedlings using a precision bench sprayer at the same application rate as the pre-emergence assay.

-

Return the pots to the growth chamber for 14-21 days.

-

Visually assess the herbicidal effect based on a rating scale for phytotoxicity (e.g., 0 = no effect, 100 = complete kill).

Data Analysis: Compounds showing significant activity (e.g., >70% inhibition or phytotoxicity) at the primary screening concentration should be selected for secondary screening to determine their half-maximal effective concentration (EC₅₀).

| Parameter | Pre-emergence | Post-emergence |

| Application | Soil surface | Foliar spray |

| Growth Stage | Seed | 2-3 leaf stage |

| Evaluation | Germination inhibition, injury | Phytotoxicity rating |

| Duration | 14-21 days | 14-21 days |

Protocol 4: In Vitro Fungicide Screening

This protocol uses a poisoned food technique to evaluate the antifungal activity of the compounds against common plant pathogenic fungi.[9]

Rationale: Many fungicides act by inhibiting the mycelial growth of pathogenic fungi. This in vitro assay provides a rapid and efficient method to screen for compounds with fungistatic or fungicidal properties.

Target Species (select at least one from different classes):

-

Fusarium graminearum (a major pathogen of cereals)

-

Botrytis cinerea (causes grey mold on a wide range of crops)

-

Rhizoctonia solani (a soil-borne pathogen with a broad host range)

-

Alternaria solani (causes early blight of potato and tomato)

Materials:

-

Test compounds dissolved in a suitable solvent

-

Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA)[9]

-

Petri dishes

-

Cultures of target fungi

-

Cork borer

-

Incubator

Procedure:

-

Prepare a stock solution of each test compound.

-

Prepare PDA or MEA and autoclave. Cool the medium to 45-50 °C.

-

Add the test compounds to the molten agar to achieve a final concentration (e.g., 100 ppm).[9] Pour the amended agar into Petri dishes. Include a solvent-only control and a positive control (a commercial fungicide).

-

Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture in the center of each plate.

-

Incubate the plates at the optimal temperature for the respective fungus (e.g., 25-28 °C) in the dark.

-

Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

Data Analysis: Compounds showing significant inhibition (e.g., >50%) are considered active and should be further evaluated to determine their EC₅₀ values.

Protocol 5: Primary Insecticide Screening

This protocol describes two common methods, a contact bioassay and an ingestion bioassay, to assess the insecticidal properties of the synthesized compounds.[10]

Rationale: Insecticides can act through direct contact with the insect's cuticle or through ingestion. Screening via both routes provides a broader understanding of a compound's potential insecticidal activity.

Target Species (select at least one from different orders):

-

Lepidoptera: Diamondback moth (Plutella xylostella) larvae

-

Hemiptera: Aphids (e.g., Myzus persicae)

-

Coleoptera: Colorado potato beetle (Leptinotarsa decemlineata) larvae

Materials:

-

Test compounds

-

Acetone or other suitable solvent

-

Leaf discs (from the host plant of the target insect)

-

Petri dishes with moistened filter paper

-

Fine paintbrush

-

Artificial diet (for ingestion assay)

-

Micro-applicator

Procedure:

Contact Bioassay (Leaf Dip Method):

-

Prepare a series of concentrations of the test compounds in a solution containing a small amount of surfactant.

-

Dip leaf discs into the test solutions for a few seconds and allow them to air dry.[10]

-

Place the treated leaf discs in Petri dishes lined with moist filter paper.

-

Introduce a known number of insects (e.g., 10-20 larvae or adult aphids) into each Petri dish.

-

Include a control with leaf discs dipped in the solvent-surfactant solution only and a positive control with a commercial insecticide.

-

Maintain the Petri dishes at an appropriate temperature and photoperiod for the target insect.

-

Assess mortality at 24, 48, and 72 hours after treatment.

Ingestion Bioassay (Artificial Diet Overlay):

-

Prepare an artificial diet suitable for the target insect species.[11]

-

Dispense a known volume of the diet into the wells of a multi-well plate.

-

Apply a solution of the test compound onto the surface of the diet and allow the solvent to evaporate.

-

Introduce one insect larva into each well.

-

Seal the plate to prevent escape.

-

Include control wells with diet treated only with the solvent and a positive control with a known insecticidal compound.

-

Incubate under appropriate conditions and record mortality at regular intervals.

Data Analysis: For both assays, calculate the percentage mortality for each concentration. Compounds causing significant mortality (e.g., >50%) should be selected for further dose-response studies to determine their lethal concentration (LC₅₀).

Caption: Workflow for primary agrochemical screening of derivatives.

Plausible Mechanisms of Action: The Scientific Rationale

The broad-spectrum activity of benzoxazole derivatives suggests that they may interact with multiple biological targets. Understanding these potential mechanisms is crucial for rational drug design and for interpreting screening results.

-

Herbicidal Activity: A known target for some heterocyclic herbicides is the enzyme protoporphyrinogen oxidase (PPO).[12] Inhibition of PPO leads to the accumulation of a phototoxic intermediate, which causes rapid membrane damage and cell death in the presence of light.[13] The structural features of benzoxazole derivatives may allow them to bind to the active site of this enzyme.

-